H-Ala-Tyr-OEt HCl chemical properties and structure
H-Ala-Tyr-OEt HCl chemical properties and structure
H-Ala-Tyr-OEt HCl: Structural Dynamics, Chemical Properties, and Applications in Advanced Peptide Synthesis
Executive Summary
In the landscape of modern peptide chemistry and drug development, the precision of molecular building blocks dictates the efficiency of the synthesis pipeline. H-Ala-Tyr-OEt HCl (L-Alanyl-L-Tyrosine ethyl ester hydrochloride) is a highly specialized, protected dipeptide utilized extensively as an intermediate in both solid-phase and solution-phase peptide synthesis. By leveraging dual-functional stabilization—a C-terminal ethyl ester and an N-terminal hydrochloride salt—this compound provides absolute regiochemical control, preventing unwanted side reactions during the assembly of complex biologically active peptides.
This technical guide explores the physicochemical properties, mechanistic utility, and standardized coupling protocols associated with H-Ala-Tyr-OEt HCl, providing a foundational resource for researchers in pharmaceutical development.
Structural Dynamics and Physicochemical Profile
H-Ala-Tyr-OEt HCl is composed of the aliphatic amino acid L-alanine and the aromatic amino acid L-tyrosine. The structural integrity of this dipeptide is defined by its protective groups, which alter its thermodynamic behavior and solubility profile to make it an ideal acyl acceptor[1].
Table 1: Physicochemical Properties of H-Ala-Tyr-OEt HCl
| Property | Value |
| IUPAC Name | ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |
| CAS Registry Number | 13260-91-8 |
| Molecular Formula | C₁₄H₂₁ClN₂O₄ |
| Molecular Weight | 316.78 g/mol |
| Monoisotopic Mass | 316.1189 Da |
| Topological Polar Surface Area | 102 Ų |
| Hydrogen Bond Donors / Acceptors | 4 / 5 |
| Recommended Storage Temperature | -15°C to -20°C |
Data sourced from computational chemical databases and PubChem standard records[1],[2].
Mechanistic Imperatives in Peptide Synthesis
The design of H-Ala-Tyr-OEt HCl is not arbitrary; every functional modification serves a distinct chemical purpose to ensure high-yield fragment condensation.
The Role of C-Terminal Ethyl Ester Protection
In peptide synthesis, coupling an incoming amino acid to a dipeptide requires the dipeptide to act exclusively as a nucleophile. If the C-terminus of the tyrosine residue were left as a free carboxylic acid, it could act as an acyl donor, leading to uncontrolled polymerization or cross-coupling. The ethyl ester (OEt) masks the carboxylic acid, rendering it inert under standard coupling conditions[3]. Furthermore, ethyl esters are highly stable and can be selectively removed later via mild alkaline hydrolysis (saponification) without cleaving the newly formed peptide backbone.
N-Terminal Hydrochloride Stabilization
Free amines in short peptides are highly reactive. If H-Ala-Tyr-OEt was stored as a free base, the N-terminal amine of alanine could nucleophilically attack the C-terminal ester of its own molecule, forming a thermodynamically stable 6-membered diketopiperazine ring. By converting the amine into a hydrochloride salt ( NH3+Cl− ), the nitrogen is fully protonated and stripped of its nucleophilicity[2]. This causality explains why the compound exhibits excellent shelf stability at -15°C and prevents premature degradation prior to active synthesis.
Solution-phase peptide coupling workflow utilizing H-Ala-Tyr-OEt HCl.
Standardized Experimental Protocol: Fragment Condensation
To utilize H-Ala-Tyr-OEt HCl in the synthesis of a tripeptide (e.g., Boc-Val-Ala-Tyr-OEt), researchers must employ a self-validating solution-phase coupling protocol. The following methodology uses HATU as a coupling reagent to minimize racemization and drive the reaction to completion.
Reagents Required:
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Acyl Donor: Boc-Val-OH (1.0 eq)
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Acyl Acceptor: H-Ala-Tyr-OEt HCl (1.1 eq)
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Coupling Reagent: HATU (1.1 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Solvent: Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation and Neutralization of the Acyl Acceptor:
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Action: Dissolve 1.1 eq of H-Ala-Tyr-OEt HCl in anhydrous DMF at 0°C under an inert nitrogen atmosphere. Add 1.1 eq of DIPEA dropwise.
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Causality: The addition of the weak base DIPEA strips the proton from the hydrochloride salt, liberating the primary amine of the alanine residue. Performing this at 0°C prevents any immediate thermal degradation of the newly freed nucleophile.
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Activation of the Acyl Donor:
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Action: In a separate dry flask, dissolve 1.0 eq of Boc-Val-OH and 1.1 eq of HATU in DMF. Add 1.9 eq of DIPEA and stir for 5 minutes.
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Causality: HATU reacts with the carboxylic acid of the valine derivative to form a highly reactive O-At (7-azabenzotriazole) active ester. This specific intermediate accelerates the coupling rate significantly compared to standard carbodiimides (like DCC) and suppresses the epimerization of the valine stereocenter[3].
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Nucleophilic Acyl Substitution (Coupling):
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Action: Transfer the activated donor solution into the flask containing the neutralized H-Ala-Tyr-OEt. Stir the mixture, allowing it to warm to room temperature over 2 to 4 hours.
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Causality: The free amine of the alanine residue nucleophilically attacks the electrophilic carbonyl carbon of the activated valine ester, forming the new peptide bond. The C-terminal ethyl ester of the tyrosine remains untouched, ensuring a linear sequence.
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Work-up and Isolation (Self-Validation):
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Action: Quench the reaction with water and extract using ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, 5% aqueous NaHCO₃, and brine.
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Causality: This washing sequence is a self-validating purification step. Citric acid removes any unreacted basic amines (including DIPEA), while NaHCO₃ removes unreacted carboxylic acids. The resulting organic layer contains only the neutral, fully protected tripeptide. Dry over Na₂SO₄ and concentrate under reduced pressure.
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Pharmacological Applications and Drug Development
The Ala-Tyr sequence is not merely a structural placeholder; it is a critical motif in various pharmacological applications. Because tyrosine has poor aqueous solubility, ligating it to alanine to form Ala-Tyr significantly increases its bioavailability, making it a potential source of tyrosine for parenteral nutrition in premature infants[4].
ACE Inhibition
H-Ala-Tyr-OEt HCl is frequently used as a precursor to synthesize Angiotensin-Converting Enzyme (ACE) inhibitors. Research has demonstrated that specific tripeptides containing the Ala-Tyr motif, such as Val-Ala-Tyr derivatives, exhibit potent inhibitory effects against ACE in vitro and in vivo[5]. By binding competitively to the active site of the metalloprotease, these peptidomimetics prevent the conversion of Angiotensin I to the vasoconstrictor Angiotensin II, thereby lowering blood pressure.
Pharmacological mechanism of Ala-Tyr derived peptides in ACE inhibition.
Antimicrobial Vectors
Derivatives of the Ala-Tyr sequence, particularly β-alanyl-tyrosine, have been identified as endogenous insect toxins (paralysins) with notable antimicrobial properties. These peptides interact electrostatically with the anionic phospholipids of microbial cell membranes, leading to membrane perturbation and cell death. The synthetic availability of H-Ala-Tyr-OEt HCl allows researchers to rapidly iterate on these structures to develop novel anti-infective therapeutics.
References
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Title: "H-Ala-Tyr-OEt HCl | C14H21ClN2O4 | CID 57360844 - PubChem" Source: National Center for Biotechnology Information (NIH) URL:[Link]
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Title: "Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides" Source: PubMed Central (PMC) - NIH URL:[Link]
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Title: "[Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides]" Source: PubMed - NIH URL:[Link]
Sources
- 1. H-Ala-Tyr-OEt . HCl | C14H21ClN2O4 | CID 57360844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
